Ethyl 2-chloro-5,6-dihydropyrimido[4,5-e]indolizine-7-carboxylate Ethyl 2-chloro-5,6-dihydropyrimido[4,5-e]indolizine-7-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17351627
InChI: InChI=1S/C13H12ClN3O2/c1-2-19-12(18)9-5-6-17-10(9)4-3-8-7-15-13(14)16-11(8)17/h5-7H,2-4H2,1H3
SMILES:
Molecular Formula: C13H12ClN3O2
Molecular Weight: 277.70 g/mol

Ethyl 2-chloro-5,6-dihydropyrimido[4,5-e]indolizine-7-carboxylate

CAS No.:

Cat. No.: VC17351627

Molecular Formula: C13H12ClN3O2

Molecular Weight: 277.70 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-chloro-5,6-dihydropyrimido[4,5-e]indolizine-7-carboxylate -

Specification

Molecular Formula C13H12ClN3O2
Molecular Weight 277.70 g/mol
IUPAC Name ethyl 2-chloro-5,6-dihydropyrimido[4,5-e]indolizine-7-carboxylate
Standard InChI InChI=1S/C13H12ClN3O2/c1-2-19-12(18)9-5-6-17-10(9)4-3-8-7-15-13(14)16-11(8)17/h5-7H,2-4H2,1H3
Standard InChI Key GHHGUJFKQFCFTB-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=C2CCC3=CN=C(N=C3N2C=C1)Cl

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound’s core consists of a 5,6-dihydropyrimido[4,5-e]indolizine system, featuring:

  • A pyrimidine ring fused to an indolizine scaffold at positions 4 and 5.

  • A chlorine atom at position 2 of the pyrimidine ring.

  • An ethyl carboxylate group at position 7 of the indolizine moiety .

The partially saturated 5,6-dihydroindolizine component reduces aromaticity, potentially enhancing solubility and metabolic stability compared to fully aromatic analogs .

Systematic Nomenclature

The IUPAC name, ethyl 2-chloro-5,6-dihydropyrimido[4,5-e]indolizine-7-carboxylate, reflects its substitution pattern and ring fusion. Key identifiers include:

PropertyValueSource
CAS Registry Number1817793-20-6
PubChem Compound ID118437455
SMILESCCOC(=O)C1=C2CCC3=CN=C(N=C3N2C=C1)Cl
InChIKeyGHHGUJFKQFCFTB-UHFFFAOYSA-N

Synthesis and Preparation

General Synthetic Strategies

While explicit protocols for this compound are undisclosed, pyrimidoindolizines are typically synthesized via:

  • Ring-Formation Reactions: Cyclocondensation of appropriately substituted pyrimidines with indolizine precursors under acidic or basic conditions.

  • Post-Functionalization: Introducing the chlorine and ethyl carboxylate groups through nucleophilic substitution or esterification .

For example, ethyl 2-chloropyrimidine-5-carboxylate (CAS 89793-12-4) could serve as a starting material, with subsequent annulation to construct the indolizine system.

Challenges in Synthesis

  • Regioselectivity: Ensuring correct ring fusion positions (4,5-e) requires precise control of reaction conditions.

  • Stability of Intermediates: The dihydroindolizine intermediate may undergo unwanted oxidation without inert atmosphere protection .

Physicochemical Properties

Key Characteristics

Based on structural analogs and computational predictions:

PropertyEstimated ValueRationale
LogP (Partition Coefficient)~2.1Moderate hydrophobicity from the chloropyrimidine and ethyl ester groups .
Solubility in DMSO>50 mg/mLHigh polarity of the carboxylate group enhances solubility .
Melting Point180–185°CSimilar to ethyl indolizine-1-carboxylate derivatives .

Stability Considerations

  • Photodegradation: The chloro substituent may render the compound light-sensitive, necessitating storage in amber glass.

  • Hydrolysis: The ester group is susceptible to basic hydrolysis, requiring pH-controlled environments .

Analytical Characterization

Spectroscopic Data

Hypothetical ¹H NMR (400 MHz, DMSO-d₆):

  • δ 1.35 (t, J=7.1 Hz, 3H, CH₂CH₃)

  • δ 4.32 (q, J=7.1 Hz, 2H, OCH₂CH₃)

  • δ 2.85–3.10 (m, 4H, dihydroindolizine CH₂)

  • δ 7.45 (s, 1H, pyrimidine H)

Mass Spectrometry:

  • ESI-MS m/z: 278.1 [M+H]⁺ (calculated for C₁₃H₁₃ClN₃O₂⁺: 278.06) .

Future Research Directions

  • Biological Screening: Evaluate inhibitory activity against TTK, Aurora kinases, and CDKs.

  • Prodrug Development: Replace the ethyl ester with bioreversible groups (e.g., pivaloyloxymethyl) to enhance oral bioavailability.

  • Crystallography: Determine X-ray structures to guide rational drug design .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator